![molecular formula C15H20N2O2 B8720845 ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate](/img/structure/B8720845.png)
ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate typically involves the alkylation of indole derivatives. One common method is the reaction of indole-2-carboxylate with 2-dimethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted indole compounds .
Applications De Recherche Scientifique
ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with active site residues, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl indole-2-carboxylate
- 1-(2-dimethylaminoethyl)indole-2-carboxylic acid
- 1-(2-dimethylaminoethyl)indole-2-carbonitrile
Uniqueness
ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylaminoethyl group enhances its solubility and reactivity compared to other indole derivatives .
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
ethyl 1-[2-(dimethylamino)ethyl]indole-2-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-4-19-15(18)14-11-12-7-5-6-8-13(12)17(14)10-9-16(2)3/h5-8,11H,4,9-10H2,1-3H3 |
Clé InChI |
UOKPGLIJYHEVMJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=CC=CC=C2N1CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


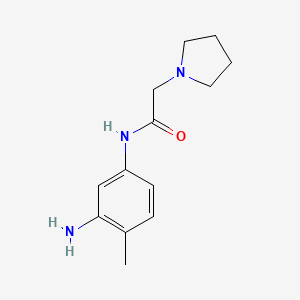
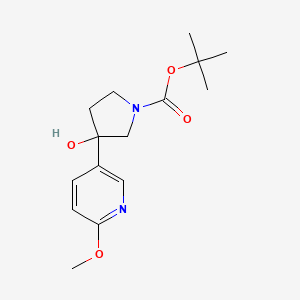

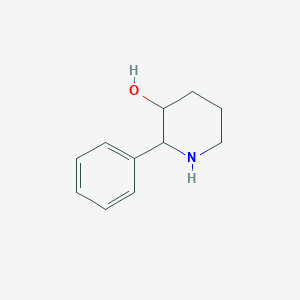
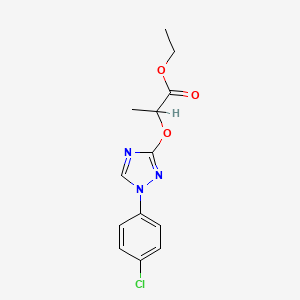
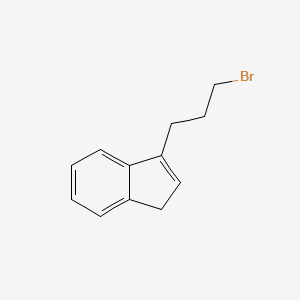

![(S)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8720812.png)


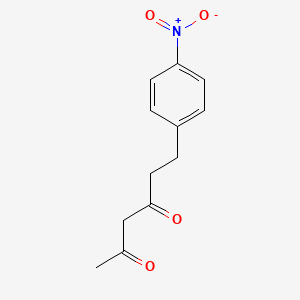
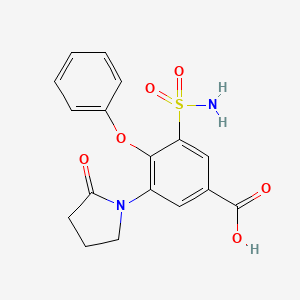

![tert-butyl (3S)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B8720841.png)
